(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Description

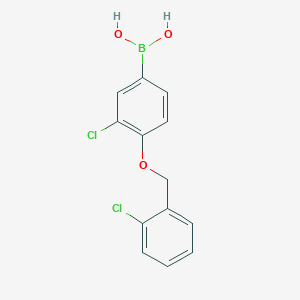

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (CAS: 870777-26-7, molecular formula: C₁₃H₁₁BCl₂O₃) is a boronic acid derivative featuring a dichlorinated aromatic system. The compound consists of a phenyl ring substituted with a boronic acid group (–B(OH)₂) at the 1-position, a chlorine atom at the 3-position, and a 2-chlorobenzyloxy group at the 4-position.

Properties

IUPAC Name |

[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-4-2-1-3-9(11)8-19-13-6-5-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCZZSFOCSCENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584549 | |

| Record name | {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-26-7 | |

| Record name | {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870777-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Etherification

- The phenolic hydroxyl group of 3-chlorophenol acts as a nucleophile attacking the electrophilic carbon of 2-chlorobenzyl chloride.

- Potassium carbonate or a similar base is used to deprotonate the phenol, enhancing nucleophilicity.

- The reaction proceeds under reflux or mild heating in an aprotic solvent such as DMF or acetone.

- The product is 3-chloro-4-((2-chlorobenzyl)oxy)phenol, isolated by standard work-up procedures.

Step 2: Palladium-Catalyzed Borylation

- The ether intermediate undergoes borylation using bis(pinacolato)diboron as the boron source.

- A palladium catalyst, commonly Pd(dppf)Cl2 or Pd(PPh3)4, facilitates the coupling.

- Potassium acetate or a similar base promotes the reaction.

- The reaction is typically carried out in dioxane or another suitable solvent at elevated temperatures.

- The product is the target boronic acid, which can be purified by crystallization or chromatography.

Research Findings and Optimization

- The etherification step is generally high yielding and selective, with the base and solvent choice influencing the reaction rate and purity.

- Borylation efficiency depends on catalyst loading, base strength, and reaction temperature.

- Industrial-scale synthesis would optimize these parameters for scalability, yield, and purity.

- The boronic acid functionality introduced is stable under mild conditions but sensitive to oxidation; thus, handling under inert atmosphere or with antioxidants may be required.

- The compound’s solid-state stability at room temperature facilitates storage and handling.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Etherification Base | Potassium carbonate (K2CO3) | Efficient deprotonation of phenol |

| Etherification Solvent | DMF, acetone | Polar aprotic solvents preferred |

| Etherification Temperature | Reflux or 40–80 °C | Ensures completion of substitution |

| Borylation Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Palladium catalysts effective |

| Borylation Boron Source | Bis(pinacolato)diboron | Common boron reagent for borylation |

| Borylation Base | Potassium acetate (KOAc) | Facilitates transmetalation step |

| Borylation Solvent | 1,4-Dioxane or similar | Solubilizes reagents and catalyst |

| Borylation Temperature | 80–100 °C | Promotes efficient coupling |

| Product Isolation | Crystallization or chromatography | Purity >95% achievable |

Additional Notes

- No direct references were found detailing alternative preparation routes such as direct lithiation or metal-halogen exchange for this compound, suggesting the above method is the most practical and widely used.

- The synthetic strategy aligns with standard organoboron chemistry practices and is supported by analogous preparations of related boronic acids in literature.

- The compound's utility in Suzuki-Miyaura coupling underscores the importance of maintaining boronic acid integrity during synthesis.

Chemical Reactions Analysis

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions:

The most prominent application of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, particularly in drug development .

Table 1: Key Reactions Involving this compound

| Reaction Type | Role of Compound | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Nucleophile | Formation of biaryl compounds |

| Cross-coupling with Aryl Halides | Reactant | Synthesis of pharmaceuticals |

Medicinal Chemistry

Enzyme Inhibition Studies:

Research indicates that boronic acids can act as enzyme inhibitors, making this compound a candidate for developing therapeutic agents. Its structural features allow it to interact with biological targets effectively, which is particularly relevant in cancer research where modulation of enzyme activity can lead to new treatment options .

Case Study: Anti-Trypanosomal Activity

A study explored the potential of boronic acids in developing treatments for neglected diseases such as Human African Trypanosomiasis (HAT). The compound was tested alongside other analogs to assess its efficacy against Trypanosoma brucei. Initial results showed promising activity, suggesting that modifications to the compound could enhance its therapeutic profile .

Material Science

Polymer Synthesis:

this compound can be incorporated into polymers to create materials with specific functionalities. Its unique structure may enable the development of advanced materials with enhanced properties such as conductivity or self-assembly behavior .

Potential Applications in Advanced Materials:

Research into its use in creating novel materials is still limited but holds promise due to its chemical properties that allow for versatile modifications.

Mechanism of Action

The mechanism of action of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid group transfers the aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

The molecular targets and pathways involved in other applications, such as medicinal chemistry, would depend on the specific biological context and the nature of the interactions between the boronic acid group and the biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Boronic acids with aromatic substituents are widely studied for their electronic, steric, and bioactive properties. Below is a detailed comparison of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with analogous compounds:

Structural Analogues with Halogen and Benzyloxy Substitutions

Electronic and Steric Effects

- Chlorine Substitution : The 2-chlorobenzyloxy group in the target compound introduces significant steric hindrance compared to 3-chloro or unsubstituted benzyloxy analogues. This hindrance may slow reaction kinetics in Suzuki couplings but enhance selectivity in enzyme inhibition .

- Benzyloxy vs. Phenoxymethyl: The benzyloxy group’s aromaticity facilitates π-π interactions in molecular binding (e.g., with HDACs or β-lactamases), whereas phenoxymethyl derivatives lack this feature, reducing binding efficiency .

Physicochemical Properties

- Solubility and Stability : The target compound’s low solubility in aqueous media (common among boronic acids) contrasts with more polar derivatives like 3-Chloro-4-(hydroxymethyl)phenylboronic acid (), which contains a hydrophilic hydroxymethyl group .

- Thermal Stability : Chlorinated derivatives generally exhibit higher thermal stability compared to fluorinated or aliphatic-substituted analogues .

Biological Activity

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, identified by its CAS number 849062-26-6, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in medicinal chemistry, particularly as inhibitors of various enzymes and as building blocks in drug synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and its potential therapeutic applications.

- Molecular Formula : C₁₃H₁₁BCl₂O₃

- Molecular Weight : 296.94 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2-8°C.

Boronic acids like this compound interact with biological molecules through reversible covalent bonding, particularly with diols and amino acids. This interaction can inhibit enzymes such as proteases and kinases, which are crucial in various cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit serine proteases and other enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Initial studies suggest that this compound exhibits activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Antimicrobial Efficacy

Recent studies have demonstrated that this compound shows significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 1.5 |

| Staphylococcus aureus | 2.0 |

| Pseudomonas aeruginosa | 3.0 |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Case Studies

-

In Vivo Efficacy Against Trypanosomiasis :

A study investigated the efficacy of boronic acid derivatives, including this compound, against Trypanosoma brucei. Mice treated with the compound showed a significant reduction in parasitemia compared to controls, indicating potential for treatment of human African trypanosomiasis (HAT) . -

Synergistic Effects with Other Antibiotics :

In combination studies with existing antibiotics, the compound displayed synergistic effects that enhanced the overall antibacterial activity against resistant strains of Staphylococcus aureus. This suggests a potential role in combination therapy to combat antibiotic resistance .

Research Findings

Research has indicated that the compound's structure allows it to effectively target specific biological pathways involved in disease processes. For instance, its boron atom can form complexes with hydroxyl groups on proteins, leading to altered protein function and cellular signaling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Chlorination : Introduce the chlorine substituent at position 3 via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) .

Borylation : Install the boronic acid group via Miyaura borylation (Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron, 80–100°C) .

Etherification : Attach the 2-chlorobenzyloxy group at position 4 using a Williamson ether synthesis (K₂CO₃, DMF, 60°C) .

- Critical Considerations : Yield optimization requires strict anhydrous conditions for borylation and inert gas (N₂/Ar) purging to prevent boronic acid oxidation. Monitor intermediates via HPLC or TLC .

Q. How can researchers ensure the purity of this boronic acid for use in Suzuki-Miyaura couplings?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to detect trace impurities (e.g., deborylated byproducts or residual precursors) at <1 ppm levels. Validate methods per ICH guidelines (linearity: R² >0.99, LOD/LOQ <0.1 ppm) .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

- Quality Control : Confirm purity via ¹H/¹³C NMR (e.g., absence of peaks at δ 7.8–8.2 ppm for unreacted aryl halides) .

Q. What are the standard reaction conditions for this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos/XPhos ligands (1–5 mol%) in THF or dioxane .

- Base : K₂CO₃ or Cs₂CO₃ (2–3 eq.) to activate the boronic acid.

- Temperature : 80–110°C for 12–24 hours under N₂ .

- Workup : Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorobenzyloxy group influence coupling efficiency?

- Methodological Answer :

- Steric Hindrance : The bulky 2-chlorobenzyloxy group slows transmetalation in Suzuki reactions. Mitigate this by using bulky ligands (e.g., DavePhos) to stabilize the Pd center .

- Electronic Effects : The electron-withdrawing Cl substituent enhances electrophilicity of the boronic acid, improving oxidative addition but risking protodeboronation. Additives like 4Å molecular sieves can stabilize the boronate intermediate .

- Experimental Validation : Compare coupling rates with analogs lacking the 2-chloro substituent via kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies mitigate hydrolytic instability of the boronic acid group under aqueous conditions?

- Methodological Answer :

- Protection : Convert to the more stable trifluoroborate salt (e.g., treat with KHF₂) for storage .

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .

- Solvent Selection : Use anhydrous DMF or THF for reactions; avoid protic solvents like MeOH unless necessary .

Q. How can computational modeling predict mutagenicity risks of boronic acid impurities in pharmaceutical applications?

- Methodological Answer :

- In Silico Tools : Use Derek Nexus or OECD QSAR Toolbox to assess structural alerts (e.g., boronate esters’ potential for DNA adduct formation) .

- Validation : Cross-reference with Ames test data for structurally similar compounds (e.g., 4-carboxy-3-chlorophenylboronic acid) .

Q. What role does this compound play in glycoprotein detection, and how is binding affinity quantified?

- Methodological Answer :

- Application : The boronic acid moiety binds cis-diols in glycoproteins via reversible ester formation. Use in affinity chromatography or biosensors .

- Quantification : Measure binding constants (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, SPR studies show Kd values in the µM range for glucose-containing proteins .

Data Contradiction Analysis

Q. Conflicting reports on optimal base for Suzuki couplings: K₂CO₃ vs. Cs₂CO₃. How to resolve this?

- Methodological Answer :

- Hypothesis Testing : Conduct parallel reactions with both bases under identical conditions (same solvent, temp, catalyst).

- Analysis : Monitor reaction progress via ¹H NMR. Cs₂CO₃ may improve yields for electron-deficient aryl halides due to stronger basicity, while K₂CO₃ is sufficient for activated partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.